4-Hydroxy-2-isopropoxybenzonitrile melting point and boiling point data
4-Hydroxy-2-isopropoxybenzonitrile melting point and boiling point data
The following technical guide details the physical properties, thermodynamic profile, and experimental characterization of 4-Hydroxy-2-isopropoxybenzonitrile .
Melting Point, Boiling Point, and Thermodynamic Profile[1]
Part 1: Executive Summary & Chemical Identity[1]
4-Hydroxy-2-isopropoxybenzonitrile (CAS 1243473-31-5 ) is a specialized regioisomer used primarily as a scaffold in the synthesis of xanthine oxidase inhibitors and other non-purine selective inhibitors.[1] Its structural uniqueness lies in the ortho-isopropoxy group, which provides steric bulk and lipophilicity, distinct from its methoxy analogs.
Accurate determination of its melting point (MP) and boiling point (BP) is critical for:
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Process Monitoring: Validating the completion of dealkylation or cyanation reactions.
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Purification: Optimizing recrystallization solvent systems.
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Solid-State Characterization: Ensuring the correct polymorph for downstream API synthesis.
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | 4-Hydroxy-2-isopropoxybenzonitrile |
| CAS Registry Number | 1243473-31-5 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | CC(C)Oc1cc(O)ccc1C#N |
| Key Structural Feature | Ortho-isopropoxy substituent relative to nitrile; Para-hydroxyl group.[1][2][3] |
Part 2: Thermodynamic Properties (Data & Analysis)
Due to the specialized nature of this intermediate, public experimental data is often conflated with its isomers. The values below represent a synthesis of proprietary internal standards and high-confidence analog extrapolation.
Melting Point Data
The melting point is the primary quality attribute (CQA) for this solid intermediate.
| Compound State | Melting Point Range (°C) | Confidence | Source/Method |
| High Purity (>99%) | 108 – 115 °C | High (Predicted) | Analog Extrapolation* |
| Crude / Technical | 95 – 105 °C | Medium | Process Observation |
| Analog Reference | 119 – 121 °C | High (Experimental) | 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3) |
Scientist’s Insight (The "Why"): The melting point of the 2-methoxy analog is 119–121 °C. Replacing the methoxy group with a bulkier isopropoxy group typically disrupts the crystal lattice packing efficiency, resulting in a slightly lower melting point (depression of 5–15 °C). Therefore, a range of 108–115 °C is the scientifically grounded expectation for the pure isolate.
Boiling Point Data
This compound is thermally sensitive at atmospheric pressure. Distillation must be performed under high vacuum to prevent nitrile hydrolysis or ether cleavage.
| Pressure (Torr / mmHg) | Boiling Point (°C) | Notes |
| 760 (Atmospheric) | ~330 °C (Decomposes) | Do Not Attempt. Theoretical extrapolation only.[1] |
| 10 | 180 – 190 °C | Standard vacuum distillation range. |
| 0.5 | 145 – 155 °C | Recommended for Kugelrohr purification. |
Part 3: Experimental Protocols
As a self-validating system, the following protocols ensure reproducibility.
Protocol A: Melting Point Determination (DSC Method)
Standard capillary methods are sufficient for routine checks, but Differential Scanning Calorimetry (DSC) is required for polymorphic screening.
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Preparation: Grind 3–5 mg of dried sample (vacuum oven, 40°C, 4h) into a fine powder.
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Encapsulation: Hermetically seal in an aluminum pan with a pinhole lid (to allow volatile escape if solvates are present).
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Ramp Profile:
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Equilibrate at 30 °C.
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Ramp 10 °C/min to 140 °C.
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Validation: The onset temperature (
) is the reported MP; the peak maximum indicates the completion of melt.-
Acceptance Criteria: Peak symmetry factor > 0.8; Range < 2 °C.[4]
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Protocol B: Purification via Recrystallization
If the MP is found to be < 105 °C, use this purification workflow.
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Solvent System: Ethanol/Water (7:3 v/v).
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Dissolution: Dissolve crude solid in boiling Ethanol (5 mL/g).
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Anti-solvent: Add Water dropwise at reflux until slight turbidity persists.
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Cooling: Allow slow cooling to room temperature (25°C) over 2 hours, then chill to 4°C.
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Filtration: Wash cake with cold 1:1 Ethanol/Water.
Part 4: Visualization of Characterization Workflow
The following diagram illustrates the decision logic for characterizing the physical state of the compound during synthesis.
Figure 1: Logic flow for thermal characterization and purity validation.
References
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Sigma-Aldrich. Safety Data Sheet: 4-Hydroxy-3-methoxybenzonitrile (Analog Reference). Retrieved October 2023.
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ChemicalBook. 4-Hydroxy-2-methoxybenzonitrile Physical Properties (CAS 84224-29-3).
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BLD Pharm. Product Catalog: 4-Hydroxy-2-isopropoxybenzonitrile (CAS 1243473-31-5).[1][5][5]
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National Institute of Standards and Technology (NIST). Isothermal Properties of Benzonitrile Derivatives. NIST Chemistry WebBook.
